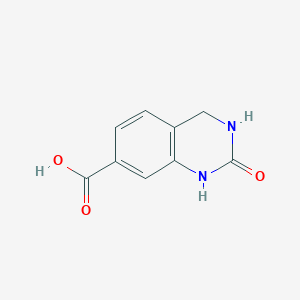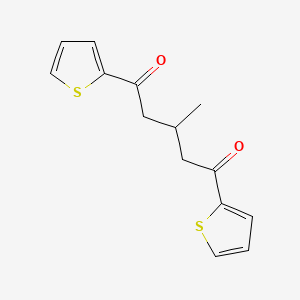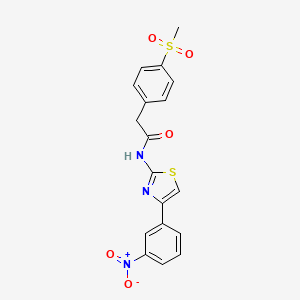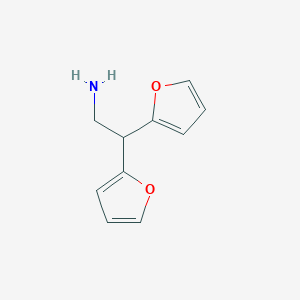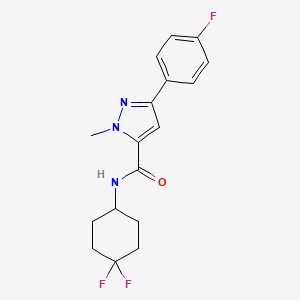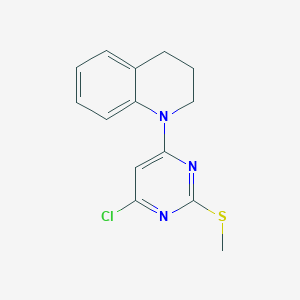
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-1,2,3,4-tetrahydroquinoline” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroquinoline, which is a four-ring structure with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and tetrahydroquinoline rings would give the molecule a rigid, cyclic structure. The chlorine and methylsulfanyl groups would likely be attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine ring might undergo reactions such as substitution or addition. The methylsulfanyl group could potentially be oxidized. The tetrahydroquinoline ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged atoms would influence its properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthetic Methods and Characterization
- The development of new synthetic methods for tetrahydroquinoline derivatives and their spectral characterization has been explored, with studies detailing the synthesis of compounds featuring the tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and pyrimidine derivatives. These methods are crucial for creating molecules with potential pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Heterocyclic Chemistry
- Research in heterocyclic chemistry has led to the synthesis of novel tetrahydroquinolinopyrimidine derivatives, highlighting the versatility of these compounds in forming heterocyclic rings that could be foundational for future pharmacological studies (A. Abdel-rahman, I. Awad, E. A. Bakhite, 1992).
Chemical Transformations
- Investigations into the chemical transformations of pyrimidine derivatives under oxidative conditions have been conducted, offering insights into the reactivity and potential modifications of these compounds for further application in medicinal chemistry and drug development (V. Jakubkienė, P. Vainilavicius, 2006).
Applications in Antimicrobial and Antitubercular Activities
- Some studies have explored the antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues, indicating the therapeutic potential of these compounds against bacterial and fungal strains as well as Mycobacterium tuberculosis. This suggests a possible avenue for the development of new antibacterial and antituberculosis drugs (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
将来の方向性
作用機序
Target of Action
Similar compounds have been found to have antiviral action , suggesting that this compound might interact with viral proteins or enzymes.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential antiviral action , it might interfere with the replication cycle of viruses, thereby inhibiting their proliferation.
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Given its potential antiviral action , it might inhibit the replication of viruses, thereby preventing the infection from spreading.
特性
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-19-14-16-12(15)9-13(17-14)18-8-4-6-10-5-2-3-7-11(10)18/h2-3,5,7,9H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIPPNLYSFIRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

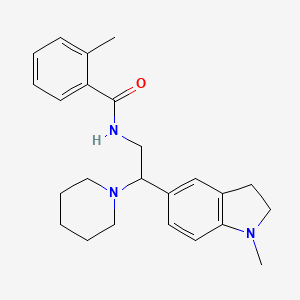
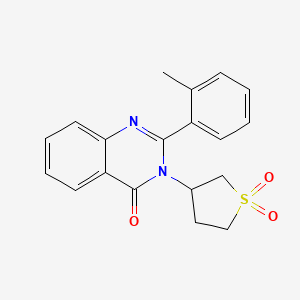
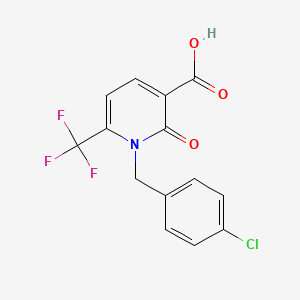
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)
